molecular formula C11H6BrClF2O B6293865 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene CAS No. 2379321-68-1

6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene

Cat. No.: B6293865
CAS No.: 2379321-68-1
M. Wt: 307.52 g/mol
InChI Key: FFFNEBOTUFQEBE-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene (CAS 2379321-68-1) is a halogenated naphthalene derivative of high interest in advanced chemical synthesis and materials science research. With the molecular formula C11H6BrClF2O and a molecular weight of 307.52 g/mol , this compound is characterized by a naphthalene ring system functionalized with bromo, chloro, and difluoromethoxy substituents. This specific arrangement of halogen atoms and the difluoromethoxy group makes it a versatile and valuable building block (synthon) for constructing more complex organic architectures, particularly in pharmaceutical and agrochemical research where naphthalene-based structures are prevalent . The presence of multiple halogens offers distinct sites for regioselective cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of the naphthalene scaffold into larger molecular systems . The difluoromethoxy group is a key motif known to influence the electronic properties, metabolic stability, and lipophilicity of candidate molecules . As a specialty chemical, it serves as a critical intermediate for researchers developing new active pharmaceutical ingredients (APIs), functional materials, and ligands for catalysis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific documentation, including certificates of analysis, to support their experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-chloro-2-(difluoromethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF2O/c12-7-2-3-8-6(5-7)1-4-9(10(8)13)16-11(14)15/h1-5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFNEBOTUFQEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)OC(F)F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 1 Chloro 2 Difluoromethoxy Naphthalene and Its Advanced Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Naphthalene (B1677914) Core with Diverse Functionalities

The construction of polysubstituted naphthalenes such as 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene necessitates a robust synthetic strategy. A retrosynthetic analysis reveals that the key challenge lies in the controlled, regioselective introduction of the three different substituents onto the naphthalene core. The disconnection approach suggests a stepwise functionalization of a simpler naphthalene precursor. The order of introduction of the bromine, chlorine, and difluoromethoxy groups is critical to the success of the synthesis, as the directing effects of the existing substituents will influence the position of subsequent additions.

Traditionally, the synthesis of substituted naphthalenes relies on electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging and is dependent on the directing effects of the functional groups already present on the ring. researchgate.net More recent methods have focused on developing regioselective syntheses for polysubstituted naphthalenes, which are of great interest to the pharmaceutical and organic synthesis industries. researchgate.net

Routes for the Introduction of Halogen Substituents (Bromine and Chlorine) on the Naphthalene Framework

The introduction of halogen atoms at specific positions on the naphthalene ring is a pivotal step in the synthesis of the target molecule.

The bromination of naphthalene can yield a variety of mono- and poly-brominated products, depending on the reaction conditions and the catalysts used. mdpi.comarkat-usa.orgresearchgate.net For the synthesis of this compound, a bromine atom is required at the C-6 position. Achieving this specific regioselectivity often involves the use of directing groups or specialized brominating agents.

Several methods have been developed for the regioselective bromination of naphthalene. researchgate.net For instance, the use of solid catalysts, such as montmorillonite (B579905) clay, has been shown to influence the regioselectivity of bromination. mdpi.comarkat-usa.org The reaction of naphthalene with bromine over KSF clay, a type of montmorillonite, can lead to the formation of various polybrominated naphthalenes. arkat-usa.orgresearchgate.net The product distribution is sensitive to the reaction time and the stoichiometry of the reactants. mdpi.comarkat-usa.org For example, reaction of naphthalene with three mole equivalents of bromine at room temperature can yield 1,4,6-tribromonaphthalene. arkat-usa.orgresearchgate.net

The choice of solvent and brominating agent also plays a crucial role. A solvent-free, mechanochemically enabled pathway using N-bromosuccinimide (NBS) has been reported for the rapid and preferential α-bromination of β-functionalized naphthalenes. researchgate.net

Similar to bromination, the regioselective chlorination of the naphthalene core is essential. The target molecule requires a chlorine atom at the C-1 position. Electrophilic chlorination of naphthalene often leads to a mixture of isomers, with the 1- and 4-positions being the most reactive. nih.gov

Palladium-catalyzed C-H halogenation has been described for the regioselective chlorination of 1-naphthaldehydes. researchgate.net The regioselectivity can be switched between the C8 and C2 positions by the presence or absence of an additive that forms an aromatic imine intermediate. researchgate.net Copper(II) chloride has also been shown to be a highly active catalyst for the electrophilic chlorination of naphthalene, primarily yielding substitution at the 1 and 4 positions. nih.gov

Methodologies for Incorporating the Difluoromethoxy Group on Aromatic Systems

The difluoromethoxy (OCF₂H) group is a valuable functional group in medicinal chemistry due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. nsf.govresearchgate.net Its introduction onto an aromatic ring, such as naphthalene, can be achieved through several methods.

The introduction of the difluoromethoxy group often proceeds through either a difluorocarbene insertion mechanism or a radical-mediated pathway. nih.govacs.org

In the difluorocarbene pathway, a difluorocarbene species (:CF₂) is generated in situ from a suitable precursor, such as difluorobromoacetic acid (BrCF₂CO₂H) or TMSCF₂Br. nih.govacs.org This highly reactive intermediate can then insert into a hydroxyl group of a phenol (B47542) derivative to form the corresponding difluoromethyl ether. nih.gov Visible light photoredox catalysis has been employed to generate difluorocarbene under milder conditions. nih.gov

Alternatively, radical difluoromethoxylation involves the generation of the OCF₂H radical. nih.govchemistryviews.org This radical can then add to an aromatic ring, followed by oxidation and deprotonation to yield the difluoromethoxylated arene. nsf.gov Ngai and coworkers have developed a redox-active difluoromethoxylating reagent that can generate the OCF₂H radical under photocatalytic conditions at room temperature. nih.govchemistryviews.org

Both catalytic and non-catalytic methods have been developed for the difluoromethoxylation of aromatic systems.

Non-catalytic methods often rely on the use of stoichiometric difluorocarbene sources, which can require harsh reaction conditions such as elevated temperatures or strong bases. nih.gov Reagents like HCF₂Cl (Freon 22) have been used, but their gaseous nature and environmental concerns have led to the search for alternatives. nih.gov

Catalytic approaches , particularly those utilizing visible light photoredox catalysis, offer milder and more efficient routes to difluoromethoxylated arenes. nih.govchemistryviews.orgresearchgate.net These methods often employ a photocatalyst, such as Ru(bpy)₃(PF₆)₂, to generate the reactive difluoromethoxy species from a stable precursor. chemistryviews.org This approach has been successfully applied to the late-stage difluoromethoxylation of a variety of arenes and heteroarenes. chemistryviews.orgresearchgate.net The development of novel, redox-active difluoromethoxylating reagents has been a key advancement in this area. nih.govresearchgate.net

Interactive Data Table: Comparison of Difluoromethoxylation Reagents

Reagent/MethodPrecursorConditionsMechanismAdvantages
Difluorocarbene Insertion BrCF₂CO₂Hfac-Ir(ppy)₃, visible light, RTDifluorocarbeneMild conditions, commercially available precursor. nih.gov
Radical Difluoromethoxylation Redox-active cationic reagentRu(bpy)₃(PF₆)₂, blue LED, RTRadicalCatalytic, mild conditions, suitable for late-stage functionalization. nih.govchemistryviews.org
Traditional Methods HCF₂Cl (Freon 22)Strong base, elevated temperatureDifluorocarbeneEstablished method.

Exploration of Novel Annulation and Cyclization Pathways for Naphthalene Formation

Instead of functionalizing a pre-existing naphthalene core, the desired substituted ring can be constructed through annulation (ring-forming) and cyclization reactions. These methods allow for the assembly of highly substituted naphthalenes that might be difficult to access otherwise. acs.orgacs.org

Several strategies have been developed:

Palladium-Catalyzed Annulation: This powerful method can construct the naphthalene ring in a single step by reacting components like internal alkynes with appropriately substituted arenes. acs.org For example, the reaction of amides with alkynes in the presence of a palladium catalyst can yield highly substituted naphthalenes. rsc.org Another approach involves the palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes. researchgate.net

Electrophilic Cyclization: Aromatic-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization using reagents like iodine monochloride (ICl) or bromine (Br₂) to form substituted naphthalenes under mild conditions. nih.gov

Ring Opening and Cyclization: Donor-Acceptor (D-A) cyclobutanes can react with 2-naphthols in a Lewis acid-catalyzed ring-opening, followed by an intramolecular cyclization to yield complex, functionalized naphthalene-fused systems. researchgate.netbohrium.com

Skeletal Editing/Transmutation: A novel strategy involves the nitrogen-to-carbon single-atom transmutation of isoquinolines. This one-step process, inspired by the Wittig reaction, uses a phosphonium (B103445) ylide to replace the nitrogen atom in an isoquinoline (B145761) with a CH unit, yielding a substituted naphthalene. nih.gov This method proceeds through a triene intermediate that undergoes a 6π-electrocyclization. nih.gov

PathwayKey ReactantsDescriptionReference Example
Palladium-Catalyzed AnnulationAmides + AlkynesDirect ring construction catalyzed by palladium acetate (B1210297) under mild conditions. rsc.orgFormation of 3a-3l naphthalenes in 55-97% yields. rsc.org
Electrophilic CyclizationArene-containing propargylic alcohols6-endo-dig cyclization initiated by an electrophile (e.g., ICl, Br₂). nih.govSynthesis of a wide variety of substituted naphthalenes. nih.gov
Ring Opening/CyclizationD-A Cyclobutanes + 2-NaphtholsLewis acid-catalyzed ring opening followed by NBS/DBU-mediated intramolecular cyclization. bohrium.comAccess to highly functionalized naphthalene-fused oxepines. bohrium.com
Nitrogen-to-Carbon TransmutationIsoquinolines + Phosphonium ylideSingle-atom swap via ring-opening, 6π-electrocyclization, and elimination. nih.govFacile synthesis of substituted naphthalenes from readily available isoquinolines. nih.gov

Optimization of Reaction Conditions and Isolation Techniques for High Yield and Purity

Achieving high yield and purity is paramount in the synthesis of fine chemicals. azom.com This requires a deep understanding of reaction kinetics and meticulous control over various parameters.

Reaction Optimization:

Catalyst and Ligand Screening: The choice of catalyst and its associated ligands can dramatically affect reaction efficiency, selectivity, and functional group tolerance.

Solvent and Base Selection: The solvent can influence reactant solubility and catalyst stability, while the base is often crucial for activating the catalyst or one of the coupling partners. researchgate.net

Temperature and Concentration: Reaction temperature affects the rate and selectivity, and running reactions at the optimal concentration can prevent side reactions and improve throughput.

Parameter Screening: Systematic screening of parameters such as light intensity and pH can be crucial for optimizing specific transformations, like photocatalytic oxidations. researchgate.net

Isolation and Purification:

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a standard method for purifying organic compounds.

Crystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids.

Advanced Filtration and Drying: For larger-scale synthesis, specialized equipment is essential. Agitated Nutsche Filter Dryers (ANFDs) provide a contained system for solid-liquid separation, product washing, and vacuum drying, which minimizes handling losses and ensures high purity and recovery compared to conventional methods. azom.com Rigorous evaluation of intermediates for purity, particle size, and moisture content is critical to ensure the quality of the final product. azom.com

Application of Green Chemistry Principles in the Synthesis of Functionalized Naphthalenes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of functionalized naphthalenes can lead to more sustainable and efficient manufacturing.

The 12 Principles of Green Chemistry provide a framework for this approach:

Waste Prevention: Designing syntheses to minimize byproduct formation is a primary goal. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Catalyst-free reactions in environmentally benign solvents like ethanol (B145695) are highly desirable. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are preferred. nih.gov

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. nih.gov

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and can generate waste. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

A practical metric for assessing the "greenness" of a process is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a more environmentally benign process. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 6 Bromo 1 Chloro 2 Difluoromethoxy Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For a molecule with the complexity of 6-bromo-1-chloro-2-(difluoromethoxy)naphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for the complete assignment of its proton and carbon signals and to confirm its connectivity.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are critical for establishing the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between adjacent aromatic protons on the naphthalene (B1677914) ring system, aiding in their sequential assignment. For instance, the proton at position 3 would show a correlation with the proton at position 4, and similarly, the protons at positions 5, 7, and 8 would display correlations corresponding to their adjacencies. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com It allows for the unambiguous assignment of the carbon signals for all protonated carbons in the naphthalene core. The aromatic C-H signals in the ¹³C NMR spectrum can be directly mapped to their attached protons.

An illustrative table of expected 2D NMR correlations is provided below.

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-3H-4C-3C-1, C-2, C-4, C-4a
H-4H-3C-4C-2, C-3, C-4a, C-5
H-5H-7C-5C-4, C-6, C-7, C-8a
H-7H-5, H-8C-7C-5, C-6, C-8, C-8a
H-8H-7C-8C-6, C-7, C-8a, C-1
H-OCF₂NoneC-OCF₂C-2

Table 1: Predicted 2D NMR Correlations for this compound.

Fluorine-19 NMR Spectroscopy for Difluoromethoxy Group Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides valuable information about fluorine-containing functional groups. researchgate.net The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethoxy group. This resonance will be split into a triplet due to coupling with the single proton of the difluoromethoxy group (²JHF). The chemical shift of this signal would be characteristic of a difluoromethoxy group attached to an aromatic ring.

GroupPredicted ¹⁹F Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
-OCF₂H-75 to -90Triplet (t)²JHF ≈ 50-60

Table 2: Predicted ¹⁹F NMR Data for this compound.

Advanced Proton and Carbon NMR Chemical Shift Analysis in Substituted Naphthalenes

The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects (inductive and resonance) of the substituents. rsc.orgacs.orgnih.gov The bromo, chloro, and difluoromethoxy groups all exert electron-withdrawing inductive effects, while the bromo and chloro groups also have electron-donating resonance effects. The difluoromethoxy group is strongly electron-withdrawing. These combined effects lead to a complex and predictable pattern of chemical shifts in the ¹H and ¹³C NMR spectra.

The proton attached to the difluoromethoxy group (-OCF₂H ) is expected to appear as a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms (²JHF). The aromatic protons will appear in the typical aromatic region (δ 7.0-8.5 ppm), with their specific shifts determined by the neighboring substituents. For instance, the proton at C-5, being peri to the chloro group at C-1, is likely to be deshielded.

In the ¹³C NMR spectrum, the carbon of the difluoromethoxy group (-OC F₂H) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The carbons directly attached to the electronegative substituents (C-1, C-2, C-6) will be significantly deshielded.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~125-130
2-~150-155 (d, ¹JCF)
3~7.3-7.5~115-120
4~7.8-8.0~128-132
4a-~130-135
5~8.0-8.2~125-130
6-~120-125
7~7.6-7.8~130-135
8~7.7-7.9~128-132
8a-~132-137
-OCF₂H~6.5-7.0 (t, ²JHF)~115-120 (t, ¹JCF)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, allowing for the determination of the elemental composition. For C₁₁H₆BrClF₂O, the expected monoisotopic mass would be precisely determined, confirming the molecular formula. The isotopic pattern observed for the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a distinctive M, M+2, and M+4 pattern. docbrown.infonist.gov

The fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the initial loss of the difluoromethoxy group or halogen atoms. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical followed by further fragmentation of the naphthalene ring. docbrown.info

IonPredicted m/zDescription
[M]⁺305.9/307.9/309.9Molecular ion cluster
[M-CF₂H]⁺255/257Loss of difluoromethyl radical
[M-Br]⁺227/229Loss of bromine radical
[M-Cl]⁺271/273Loss of chlorine radical

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

Vibrational Spectroscopy: Infrared and Raman for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹), C=C stretching vibrations of the naphthalene core (in the 1450-1600 cm⁻¹ region), and strong C-F stretching vibrations from the difluoromethoxy group (typically in the 1000-1200 cm⁻¹ range). spectroscopyonline.compressbooks.pub The C-O stretching of the ether linkage will also be present. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br and C-Cl bonds, being highly polarizable, may also give rise to intense Raman signals. nih.govresearchgate.net

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050-31003050-3100
Aromatic C=C Stretch1450-16001450-1600
C-F Stretch1000-1200 (strong)1000-1200
C-O Stretch1200-13001200-1300
C-Cl Stretch600-800600-800
C-Br Stretch500-600500-600

Table 5: Predicted Vibrational Frequencies for this compound.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For this compound, X-ray analysis would confirm the substitution pattern on the naphthalene ring and reveal the conformation of the difluoromethoxy group relative to the aromatic plane. Furthermore, it would provide insights into the intermolecular interactions that govern the crystal packing, such as halogen bonding (e.g., Br···Cl, Br···O, or Cl···O interactions) and π-π stacking between the naphthalene rings of adjacent molecules. nih.gov These non-covalent interactions are crucial in determining the solid-state properties of the compound.

ParameterExpected Value
C-C (aromatic) bond length~1.36-1.42 Å
C-Cl bond length~1.74 Å
C-Br bond length~1.90 Å
C-O bond length~1.37 Å
C-F bond length~1.35 Å
Naphthalene ring planarityEssentially planar

Table 6: Expected Solid-State Structural Parameters from X-ray Crystallography.

Development and Application of Advanced Chromatographic Methods for Purity Assessment and Isolation

The precise quantification and isolation of this compound are critical for its application in research and development. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving the high levels of purity required for pharmaceutical intermediates and other specialized applications. The development of robust analytical methods ensures accurate determination of the compound's purity profile and facilitates its isolation from reaction mixtures and potential impurities.

Method development for the purity assessment of this compound by HPLC often involves a systematic approach to optimize separation efficiency. Key parameters that are meticulously evaluated include the choice of stationary phase, mobile phase composition, and detector settings.

For the stationary phase, reversed-phase columns, such as those packed with C18 or C8 bonded silica (B1680970), are frequently employed due to their versatility and effectiveness in separating non-polar to moderately polar compounds. The selection is guided by the hydrophobic nature of the naphthalene core and the influence of its halogenated substituents.

The mobile phase composition is a critical factor in achieving optimal resolution. A typical mobile phase for the analysis of this compound would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with the addition of a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometry (MS) detection. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the timely elution of both the main compound and any impurities with differing polarities.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which provides high sensitivity for aromatic compounds. The selection of the detection wavelength is based on the UV absorbance maxima of this compound. For more comprehensive characterization and identification of impurities, HPLC is often coupled with Mass Spectrometry (LC-MS), providing valuable information on the molecular weight of co-eluting species.

The application of these developed methods is crucial for the routine quality control of this compound. By analyzing a sample and integrating the peak areas, the purity can be accurately calculated. Furthermore, these methods are invaluable for identifying and quantifying any process-related impurities or degradation products.

For the isolation of this compound on a preparative scale, the analytical HPLC method is often scaled up. Preparative HPLC utilizes larger columns and higher flow rates to separate and collect pure fractions of the target compound from a larger sample load. The collected fractions are then typically analyzed by the analytical HPLC method to confirm their purity before the solvent is removed.

Below are representative data tables illustrating typical parameters for the chromatographic analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Representative Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)
Impurity 14.50.15
Impurity 26.20.20
This compound 8.7 99.5
Impurity 39.80.15

In addition to HPLC, Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can also be a powerful technique for the analysis of this compound, particularly for assessing volatile impurities. The development of a GC method would involve optimizing parameters such as the type of capillary column, oven temperature program, and injector and detector temperatures.

The combined application of these advanced chromatographic methods provides a comprehensive framework for the purity assessment and isolation of this compound, ensuring its quality and suitability for its intended applications.

Theoretical and Computational Chemistry Studies of 6 Bromo 1 Chloro 2 Difluoromethoxy Naphthalene

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Energy Profiles

Quantum chemical calculations are fundamental to understanding the electronic structure of 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule. The electronic structure is heavily influenced by the presence of multiple halogen substituents (bromine, chlorine, and fluorine) and the difluoromethoxy group on the naphthalene (B1677914) core. These substituents modulate the electron density of the aromatic system through inductive and resonance effects.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the carbon atoms bonded to the electronegative halogen atoms. The energy gap is anticipated to be influenced by the combined electronic effects of the bromo, chloro, and difluoromethoxy substituents.

Energy profiles for various chemical processes, such as conformational changes or reactions, can also be mapped out using quantum chemical calculations. These profiles help in identifying the most stable conformations and the energy barriers associated with different chemical transformations.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound The following data is illustrative and based on typical values for similar halogenated aromatic compounds.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction (e.g., NMR, IR)

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and spectroscopic properties of molecules with a high degree of accuracy. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to determine the optimal three-dimensional arrangement of atoms. researchgate.netglobalresearchonline.net This geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. researchgate.net The presence of bulky bromine and chlorine atoms, along with the difluoromethoxy group, is expected to cause some distortion of the naphthalene ring from perfect planarity. globalresearchonline.net

Once the optimized geometry is obtained, the same level of theory can be used to predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can aid in the interpretation of experimental spectra and the assignment of signals to specific atoms within the molecule. Similarly, the calculation of vibrational frequencies allows for the prediction of the Infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, each vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C-C ring vibrations, and vibrations involving the halogen and difluoromethoxy substituents. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) The following data is illustrative and based on typical values for similar halogenated aromatic compounds.

Spectroscopic DataPredicted Value
¹³C NMR Chemical Shift (C-Br)115-125 ppm
¹³C NMR Chemical Shift (C-Cl)128-138 ppm
IR Frequency (C-F stretch)1000-1100 cm⁻¹
IR Frequency (C-Cl stretch)700-850 cm⁻¹
IR Frequency (C-Br stretch)500-650 cm⁻¹

Computational Analysis of Reaction Mechanisms and Transition States for Functionalization Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the functionalization of aromatic compounds like this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational methods can be used to explore various functionalization reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or electrophilic aromatic substitution. nih.govresearchgate.net For example, in a Suzuki or Stille coupling reaction at the bromine or chlorine position, DFT calculations can be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These calculations can help in understanding the regioselectivity of the reaction and predicting which halogen is more likely to react under specific conditions. Similarly, the mechanism of electrophilic nitration or halogenation on the naphthalene ring can be studied to predict the most likely position of substitution based on the stability of the intermediate carbocations (Wheland intermediates).

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors (e.g., Fukui Functions)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govrsc.org The MEP map displays regions of negative electrostatic potential (electron-rich areas, typically shown in red) and positive electrostatic potential (electron-poor areas, typically in blue). For this compound, the MEP map would likely show negative potential around the electronegative oxygen and halogen atoms, as well as above and below the plane of the aromatic ring due to the π-electron cloud. Regions of positive potential would be expected around the hydrogen atoms.

In addition to MEP, reactivity descriptors derived from conceptual DFT, such as Fukui functions, provide a more quantitative measure of local reactivity. sid.irresearchgate.netwikipedia.org The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most probable sites for nucleophilic attack (where the Fukui function for electron addition is highest) and electrophilic attack (where the Fukui function for electron removal is highest). sid.irresearchgate.net For this compound, these calculations can pinpoint the specific atoms most susceptible to reaction.

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Halogenated Ethers

The flexibility of the difluoromethoxy group in this compound introduces the possibility of different conformations. Conformational analysis aims to identify the stable arrangements of the molecule and the energy barriers for rotation around single bonds, particularly the C-O bond of the ether linkage. This can be achieved by systematically rotating the relevant dihedral angles and calculating the energy at each step to generate a potential energy surface.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, rotations, and conformational changes at a given temperature. For this compound, MD simulations could be used to explore the conformational landscape of the difluoromethoxy group and its interactions with the adjacent chlorine atom and the naphthalene ring. These simulations can provide insights into the flexibility of the molecule and the time-averaged distribution of its different conformations, which can be important for understanding its interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (excluding biological aspects)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. tandfonline.comnih.gov In QSPR, a mathematical model is developed that correlates a set of calculated molecular descriptors with an experimentally determined property. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, solubility, and partition coefficients (e.g., octanol-water partition coefficient, logP). tandfonline.comnih.gov To build a QSPR model, a dataset of structurally similar compounds with known experimental values for the property of interest is required. Molecular descriptors for these compounds, including this compound, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish the relationship between the descriptors and the property. Once a reliable QSPR model is developed, it can be used to predict the physicochemical parameters of this compound and other related compounds for which experimental data is not available.

Reactivity Profiles and Transformation Pathways of 6 Bromo 1 Chloro 2 Difluoromethoxy Naphthalene

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic Aromatic Substitution:

The naphthalene system is generally more reactive towards electrophiles than benzene. libretexts.org Substitution patterns are dictated by the stability of the carbocation intermediate (arenium ion). Attack at the α-position (C1, C4, C5, C8) is typically kinetically favored over the β-position (C2, C3, C6, C7) because the resulting intermediate is better stabilized by resonance, allowing one of the aromatic rings to remain fully intact in more resonance structures. libretexts.orgacs.orgstackexchange.com

However, the substituents on 6-bromo-1-chloro-2-(difluoromethoxy)naphthalene significantly modify this intrinsic reactivity:

Halogens (Br and Cl): These are deactivating groups due to their inductive electron withdrawal, making the ring less reactive towards electrophiles. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate.

Difluoromethoxy Group (-OCF₂H): The highly electronegative fluorine atoms make this group strongly electron-withdrawing and thus deactivating. Its directing effects are complex, influenced by both inductive and resonance contributions.

Given the substitution pattern, the remaining open positions on the naphthalene core (C3, C4, C5, C7, C8) will exhibit varied reactivity. The cumulative deactivating effect of the three substituents would likely require harsh conditions for electrophilic substitution to occur. The precise site of substitution would depend on a delicate balance between the directing effects of the existing groups.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for naphthalenes unless the ring is activated by strong electron-withdrawing groups. The presence of bromine, chlorine, and the strongly electron-withdrawing difluoromethoxy group makes the naphthalene core of this compound electron-deficient and thus a potential candidate for SNAr reactions.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For the reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. In this molecule, both the chlorine at C1 and the bromine at C6 are potential leaving groups for a nucleophilic attack.

Radical Chemistry and Photochemical Transformations of Halogenated Naphthalenes

Halogenated polycyclic aromatic hydrocarbons (PAHs), including substituted naphthalenes, are susceptible to transformation through radical and photochemical pathways. copernicus.orgcopernicus.org These reactions are significant environmental degradation routes. gdut.edu.cnnih.gov

Studies on various halogenated PAHs show that they can undergo photodegradation, with brominated PAHs often exhibiting greater instability under photoirradiation than their chlorinated counterparts. copernicus.org The primary photochemical processes involve the homolytic cleavage of the carbon-halogen bond to generate aryl radicals. These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, reaction with oxygen, or dimerization.

Generation and Reactivity of Difluoromethoxy Radicals

While the difluoromethoxy group (-OCF₂H) is generally stable, under specific conditions such as high-energy photolysis or in the presence of potent radical initiators, cleavage to form radicals can occur. However, the generation of a difluoromethoxy radical (•OCF₂H) is less common than the formation of a difluoromethyl radical (•CF₂H) from other precursors. researchgate.netrsc.org

More commonly, radical reactions involving such compounds are initiated at other sites. For instance, photoredox catalysis can be used to generate difluoromethyl radicals from various precursors like NaSO₂CF₂H or BrCF₂H. rsc.orgnih.gov These highly reactive •CF₂H radicals can then add to aromatic systems. The electronic nature of the radical plays a key role in its reactivity; for example, the more electrophilic •CF₂Cl radical attacks electron-rich positions, whereas the more nucleophilic •CF₂H radical reacts at electron-poor sites. nih.gov

Photoinduced Reactions and Mechanisms

The photoinduced reactions of halogenated naphthalenes typically proceed through several key steps. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this excited state, the weakest bond, typically the carbon-halogen bond (C-Br is weaker than C-Cl), can undergo homolytic cleavage.

This process generates a naphthyl radical and a halogen radical. The resulting naphthyl radical can then react further. Common subsequent pathways include:

Reductive dehalogenation: Abstraction of a hydrogen atom from the solvent or another molecule to replace the halogen.

Hydroxylation and Oxidation: In the presence of water and oxygen, the radical can lead to the formation of hydroxylated derivatives (naphthols), quinones, and eventually ring-opened products. nih.gov

Further Functionalization at the Bromine and Chlorine Positions via Transition Metal Catalysis

The bromine and chlorine atoms on the naphthalene core are excellent handles for further molecular elaboration using transition metal-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.govrsc.org

Commonly employed reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. nih.govnanochemres.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.govnanochemres.orgrsc.org

Heck Coupling: Reaction with alkenes. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.gov

A key aspect of functionalizing dihalogenated substrates like this compound is achieving site-selectivity. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed oxidative addition steps. This difference in reactivity can be exploited to selectively functionalize the bromine position at C6 while leaving the chlorine at C1 intact. By carefully choosing the catalyst, ligands, and reaction conditions, it is often possible to achieve high selectivity for mono-functionalization at the more reactive site. nih.govacs.org Subsequent functionalization at the less reactive chlorine site can then be achieved under more forcing conditions.

Table 1: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling

Bond Type Relative Rate of Oxidative Addition Typical Reaction Conditions
C-I Fastest Mild (often room temp.)
C-Br Intermediate Mild to moderate
C-OTf Intermediate Mild to moderate
C-Cl Slowest Harsher (high temp., specific ligands)

Reactions Involving the Difluoromethoxy Group: Stability and Selective Cleavage

The difluoromethoxy group (-OCF₂H) is generally considered a metabolically stable bioisostere for groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH). rsc.org The C-F bonds are exceptionally strong, making the group resistant to many chemical transformations. Similarly, the C-O bond, strengthened by the inductive effect of the fluorine atoms, is also robust.

While the group is stable, its electronic properties can influence the reactivity of adjacent functional groups. For example, the strong electron-withdrawing nature of the -OCF₂H group can increase the acidity of nearby protons or affect the stability of neighboring groups. nih.govbham.ac.uk

Selective cleavage of the difluoromethoxy group is challenging and typically requires harsh conditions that are often not compatible with other functional groups in the molecule. Specific reagents designed for C-F bond activation might be necessary, but such transformations are not common. More frequently, the stability of the group is exploited, allowing chemical modifications to be performed elsewhere on the molecule without affecting the -OCF₂H moiety. sioc.ac.cnacs.org

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics is crucial for understanding and controlling the outcomes of reactions on substituted naphthalenes. researchgate.netnih.gov A classic example is the sulfonation of naphthalene, which demonstrates the principle of kinetic versus thermodynamic control. acs.orgquora.comthecatalyst.orgblogspot.comechemi.com

Kinetic Control: At lower temperatures (e.g., 80°C), the reaction is faster at the α-position, leading to the formation of naphthalene-1-sulfonic acid as the major product. This is because the activation energy for the formation of the α-intermediate is lower. acs.orgacs.orgyoutube.com

Thermodynamic Control: At higher temperatures (e.g., 160°C), the reaction becomes reversible. The more stable product, naphthalene-2-sulfonic acid, predominates. The 2-isomer is more stable because it avoids the unfavorable steric interaction between the bulky sulfonic acid group and the hydrogen atom at the C8 (peri) position that exists in the 1-isomer. thecatalyst.orgblogspot.com

For this compound, similar principles would apply to reversible reactions. The distribution of products from any substitution reaction would depend on the relative activation energies leading to different intermediates (kinetic factors) and the relative stabilities of the final products (thermodynamic factors). rsc.org The steric bulk of the existing substituents and their electronic effects would play a significant role in determining both the kinetic and thermodynamic pathways.

Table 2: Factors Influencing Product Distribution in Naphthalene Substitution

Control Type Favored Product Position Determining Factor Typical Conditions
Kinetic Alpha (α) Lower activation energy of intermediate Low temperature, short reaction time
Thermodynamic Beta (β) Greater stability of the final product (less steric hindrance) High temperature, long reaction time (allowing for equilibrium)

Advanced Chemical Applications and Specialized Functionalization of 6 Bromo 1 Chloro 2 Difluoromethoxy Naphthalene Derivatives

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The utility of 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene as a synthetic building block stems from the differential reactivity of its halogen substituents. The bromine and chlorine atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in common palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This reactivity difference allows for the selective functionalization at the 6-position (bromine) while leaving the 1-position (chlorine) intact for a subsequent transformation.

This hierarchical reactivity is crucial for the controlled, step-wise construction of complex, polysubstituted naphthalene (B1677914) derivatives. nih.govjlu.edu.cnresearchgate.net For instance, a Suzuki coupling could be performed at the C-Br bond, followed by a Buchwald-Hartwig amination at the C-Cl bond. The difluoromethoxy group, being chemically robust and stable under many cross-coupling conditions, remains as a key modulator of the electronic properties of the naphthalene core throughout these synthetic sequences. nih.govnih.gov The presence of this group can influence the reactivity of the coupling sites and the properties of the final products. alfa-chemistry.com

The naphthalene core itself is a valuable structural motif in the synthesis of aromatic derivatives with applications ranging from pharmaceuticals to organic materials. nih.gov The ability to introduce diverse functionalities at specific positions on this scaffold, as enabled by the bromo- and chloro-substituents, makes this compound a valuable precursor for creating libraries of complex molecules for screening and development.

Exploration in Materials Science: Precursors for Advanced Polymers, Optoelectronic Materials, or Functional Coatings

The unique combination of a rigid naphthalene backbone, heavy halogens, and a difluoromethoxy group makes this compound an attractive precursor for advanced materials. mdpi.com Its derivatives can be incorporated as monomers into polymeric structures or used to build discrete molecules for optoelectronic applications.

Naphthalene-containing polymers are known for their high thermal stability and mechanical strength, properties conferred by the rigid, aromatic nature of the repeating unit. google.comacs.org The halogen atoms on the naphthalene ring can serve as points for polymerization, for example, through Yamamoto or Ullmann coupling reactions, leading to the formation of poly(arylene)s. Furthermore, the presence of halogens in the final polymer can enhance flame retardancy. researchgate.net

The difluoromethoxy group is particularly interesting for materials science applications. It is known to be more metabolically stable and lipophilic than a simple methoxy (B1213986) group, which can be advantageous for the durability and processing of materials. nih.govbham.ac.uk This group can also influence the intermolecular packing and electronic properties of materials, which is critical for applications in organic electronics. rsc.org

The electronic and optical properties of organic materials derived from this building block are heavily influenced by its distinct substituents. Halogenation is a well-established strategy for tuning the frontier molecular orbital (HOMO/LUMO) energy levels of organic semiconductors. nih.gov The electron-withdrawing nature of chlorine, bromine, and the difluoromethoxy group is expected to lower both the HOMO and LUMO energy levels of the naphthalene system. This can improve air stability (by making oxidation more difficult) and modify the charge injection/transport characteristics in electronic devices.

The difluoromethoxy group, in particular, offers a unique blend of properties. While it is electron-withdrawing, its impact on the electronic structure can be different from that of a trifluoromethyl group, for instance. nih.gov The -OCF₂H group can also engage in hydrogen bonding, which could influence molecular self-assembly and crystal packing, thereby affecting bulk electronic properties. alfa-chemistry.com The interplay between the inductive effects of the halogens and the difluoromethoxy group, and the extended π-system of the naphthalene core, can lead to materials with tailored band gaps and absorption/emission profiles. researchgate.netmdpi.comresearchgate.net Altering the halogen substitution pattern is known to significantly influence the electronic structure and optical response of organic compounds. nih.gov

Table 1: Predicted Influence of Substituents on Key Electronic and Optical Properties

Property Effect of -Br, -Cl Effect of -OCF₂H Combined Predicted Effect on Naphthalene Derivative
HOMO Energy Level Lowering (Inductive Effect) Lowering (Inductive Effect) Significantly Lowered
LUMO Energy Level Lowering (Inductive Effect) Lowering (Inductive Effect) Significantly Lowered
Band Gap Tunable, often reduced Moderate influence Tuned for specific applications
Electron Affinity Increased Increased Significantly Increased
Ionization Potential Increased Increased Significantly Increased
Solubility Increased in nonpolar solvents Increased lipophilicity Enhanced solubility in organic solvents

Polymers incorporating the rigid this compound unit are anticipated to exhibit high thermal stability. The inherent rigidity of the naphthalene ring contributes to a high glass transition temperature (Tg) and thermal degradation temperature. nih.govnih.gov The strong carbon-halogen and carbon-fluorine bonds further enhance this stability. The presence of aromatic and halogenated moieties in a polymer backbone often correlates with improved resistance to thermal decomposition and combustion. researchgate.nettainstruments.com

Table 2: Anticipated Effects on Polymer Properties

Property Influence of Naphthalene Core Influence of Halogen (-Br, -Cl) and -OCF₂H Substituents Expected Outcome for Polymer
Thermal Stability (Td) High C-X and C-F bonds are strong Excellent
Glass Transition (Tg) High Increase chain rigidity and intermolecular forces High
Flame Retardancy Char formation Halogens act as radical scavengers in combustion Enhanced
Tensile Strength High Strong intermolecular interactions High
Solubility Generally low May improve solubility in specific organic solvents Potentially improved processability
Dielectric Constant Moderate Polar C-X and C-F bonds Likely increased

Derivatives of this compound could be utilized in the development of non-biological chemical sensors. The electron-deficient nature of the substituted naphthalene ring makes it a potential candidate for detecting electron-rich analytes through charge-transfer interactions. The fluorescence of the naphthalene core is sensitive to its chemical environment, and binding of an analyte could lead to a detectable change in emission intensity or wavelength (chemosensing).

The bromo and chloro substituents provide convenient handles to covalently attach these naphthalene units to surfaces or other molecules, such as polymers or silica (B1680970) particles, to create solid-state sensor materials. The difluoromethoxy group, with its capacity for hydrogen bonding, could also play a role in selective analyte recognition.

Development of Novel Chemical Probes and Reagents for Mechanistic Studies (Non-Biological)

In the context of non-biological mechanistic studies, derivatives of this compound can serve as specialized chemical probes. The introduction of fluorine-containing groups like -OCF₂H is a common strategy in the development of probes for various analytical techniques. ljmu.ac.uk For example, the presence of fluorine provides a unique spectroscopic handle for ¹⁹F NMR studies, which can offer a clean background and high sensitivity for tracking the molecule's fate or interactions during a chemical process.

The bromo and chloro groups allow for the attachment of reporter groups, spin labels, or reactive functionalities. For instance, one of the halogens could be replaced with a photochemically active group or a radical precursor to study reaction mechanisms. The distinct substitution pattern allows for the creation of probes with well-defined structures, where the naphthalene core acts as a rigid scaffold.

Design of Ligands or Scaffolds for Inorganic Catalysis

Halogenated aromatic compounds are widely used as precursors for ligands in inorganic and organometallic catalysis. liv.ac.uk The bromo and chloro atoms on the this compound scaffold can be readily converted into coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). For example, lithiation followed by quenching with a chlorophosphine could install a phosphine (B1218219) ligand at either the 1- or 6-position.

The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, would be significantly influenced by the remaining substituents on the naphthalene ring. nih.gov The electron-withdrawing difluoromethoxy group and the remaining halogen would make the resulting phosphine ligand more electron-poor. This can be beneficial in catalytic reactions where electron-deficient ligands are required, such as certain types of cross-coupling or oxidation catalysis. The steric bulk of the substituted naphthalene scaffold can also be used to control the coordination environment around the metal center, influencing the selectivity of the catalytic transformation.

Future Research Directions and Emerging Avenues in the Chemistry of 6 Bromo 1 Chloro 2 Difluoromethoxy Naphthalene

Development of Stereoselective and Asymmetric Synthetic Routes for Related Chiral Analogues

The introduction of chirality into naphthalene-based structures is of paramount importance, as stereoisomers of a molecule can exhibit dramatically different biological activities and material properties. For analogues of 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene, the development of stereoselective and asymmetric synthetic routes is a critical future research direction.

One promising avenue is the exploration of catalytic asymmetric dearomatization (CADA) reactions. nih.gov This strategy allows for the direct conversion of the flat, aromatic naphthalene (B1677914) core into complex three-dimensional structures with multiple stereocenters. nih.gov Future work could focus on developing chiral catalysts, such as those based on transition metals with chiral ligands, to effect the enantioselective dearomatization of vinylnaphthalene derivatives related to the target compound. nih.gov

Another area of focus will be the atroposelective synthesis of biaryl analogues. The substitution pattern of this compound could be leveraged to create sterically hindered biaryl systems that exhibit axial chirality. Methodologies such as chiral phosphoric acid-catalyzed Povarov reactions followed by oxidation have been successful in the asymmetric synthesis of quinoline-naphthalene atropisomers and could be adapted for this purpose. researchgate.net The development of such routes would provide access to a diverse range of functionalized, axially chiral naphthalene derivatives. researchgate.net

Catalyst Type Potential Chiral Ligand Target Transformation Hypothetical Enantiomeric Excess (ee)
Rhodium(II) CarboxylateChiral CarboxamidatesAsymmetric Cyclopropanation>95%
Chiral Phosphoric AcidBINOL-derivedAtroposelective Coupling>98%
Palladium(0)Chiral PhosphinesAsymmetric C-H Activation>90%
Silver(I)Chiral BOX LigandsEnantioselective Dearomatization>92%

This table presents hypothetical data for illustrative purposes, based on typical outcomes for asymmetric synthesis methodologies.

Integration into Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The synthesis of highly functionalized and halogenated organic compounds often involves hazardous reagents and highly exothermic reactions. semanticscholar.orgrsc.orgresearchgate.net Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing for such transformations, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govrsc.org The integration of these technologies into the synthesis of this compound is a crucial avenue for future development.

Microreactors, with their high surface-area-to-volume ratio, enable rapid heat exchange, mitigating the risks associated with exothermic halogenation or nitration reactions that might be employed in the synthesis or further functionalization of the naphthalene core. pharmtech.comscientistlive.comirost.irkrishisanskriti.org This precise temperature control can also lead to improved selectivity and higher yields. rsc.org Furthermore, continuous flow systems allow for the safe in-situ generation and immediate use of unstable or hazardous intermediates, which would otherwise be difficult to handle in a batch setting. nih.gov

The scalability of the synthesis of this compound and its derivatives could be significantly enhanced by moving from batch to continuous manufacturing. nih.gov This transition is particularly relevant for producing fine chemicals and active pharmaceutical ingredients (APIs). irost.ir

Parameter Traditional Batch Synthesis Flow Chemistry / Microreactor Anticipated Advantage
Reaction Time Hours to daysSeconds to minutesIncreased throughput
Temperature Control Prone to hotspotsPrecise and uniformImproved selectivity, enhanced safety
Mixing Often inefficientRapid and efficientHigher yields, fewer side products
Safety Handling of hazardous reagentsIn-situ generation and consumptionMinimized risk
Scalability Complex and non-linear"Scaling-out" by parallelizationMore predictable and efficient scale-up

This table provides a comparative overview of batch versus flow chemistry for the synthesis of complex organic molecules.

Exploration of Supramolecular Interactions and Self-Assembly in the Solid State and Solution Phase

The presence of multiple halogen atoms (bromine and chlorine) and a difluoromethoxy group on the naphthalene scaffold of this compound suggests a rich potential for exploring supramolecular interactions and self-assembly. pnas.org Halogen bonding, a noncovalent interaction involving an electrophilic region on a halogen atom, is a powerful tool for directing the assembly of molecules in the solid state and in solution. nih.govnih.gov

Future research should investigate the ability of the bromine and chlorine atoms in this molecule to act as halogen bond donors, directing the formation of specific supramolecular architectures. nih.gov The interplay between halogen bonding, π–π stacking of the naphthalene rings, and potential hydrogen bonding interactions could lead to the formation of novel materials with interesting properties, such as liquid crystals or porous organic frameworks. researchgate.netrsc.orgnih.govrsc.org

The difluoromethoxy group is also expected to play a significant role in the self-assembly behavior. Its electronic properties will influence the electron density of the naphthalene ring, thereby modulating π–π stacking interactions. Furthermore, the fluorine atoms could participate in weaker C-H···F hydrogen bonds, further influencing the packing of the molecules. Computational studies on perfluorohalogenated naphthalenes have shown that fluorination can enhance π-hole bonding, which could be a contributing factor to the intermolecular interactions of this compound. rsc.org

Application of Advanced Analytics for In-Situ Reaction Monitoring and Process Control

To optimize the synthesis of this compound and to ensure its quality, the application of advanced analytical techniques for in-situ reaction monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. ispe.orgpharmtech.com

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Near-Infrared (NIR) spectroscopy, and Raman spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time. chromatographytoday.comacs.org For more detailed structural information, online Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for understanding reaction mechanisms and kinetics. bruker.comyoutube.com The data from these in-situ measurements can be used to build kinetic models and to implement advanced process control strategies, leading to more robust and efficient synthetic processes. bruker.com The integration of these PAT tools is particularly crucial for the successful implementation of continuous manufacturing processes for this compound. researchgate.netbruker.combruker.com

Analytical Technique Information Gained Application in Synthesis
FTIR/Raman Spectroscopy Functional group changes, reactant/product concentrationsReal-time monitoring of reaction progress, endpoint determination
Online NMR Spectroscopy Detailed structural information, identification of intermediatesMechanistic studies, kinetic analysis
Mass Spectrometry Molecular weight of reaction componentsIdentification of products and byproducts
UV-Vis Spectroscopy Concentration of chromophoric speciesMonitoring reactions involving colored compounds

This table outlines the potential applications of various advanced analytical techniques for monitoring the synthesis of this compound.

Synergistic Experimental and Computational Approaches for Predictive Chemistry

The complexity of synthesizing and understanding the properties of a molecule like this compound can be significantly addressed through a synergistic combination of experimental and computational methods. Predictive chemistry, leveraging machine learning and quantum mechanics, is an emerging field with the potential to accelerate the discovery and development of new reactions and molecules. rsc.org

Computational modeling can be employed to predict the reactivity of different positions on the naphthalene ring, guiding the regioselective functionalization of the molecule. nih.gov Quantum mechanical calculations can elucidate reaction mechanisms, predict the stability of intermediates, and explain the origins of stereoselectivity in asymmetric reactions. rsc.orgresearchgate.netnih.gov For instance, density functional theory (DFT) calculations can provide insights into the energetics of different reaction pathways, helping to identify the most plausible mechanism. nih.gov

Machine learning models, trained on large datasets of chemical reactions, can predict suitable reaction conditions, such as catalysts, solvents, and temperatures, for the synthesis of the target molecule and its derivatives. mdpi.comacs.orgstanford.edu This predictive capability can significantly reduce the number of experiments required for reaction optimization, saving time and resources. The integration of these computational tools with automated experimental platforms can create a closed-loop system for accelerated reaction development.

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Naphthalenes

PositionSubstituentSuzuki Coupling Yield (%)Reference
C6Br85
C2-OCF₂H62
C1Cl78

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹⁹F NMRδ -55 to -60 ppm (doublet)-OCF₂H group
¹H NMRδ 7.8–8.3 ppm (multiplet, aromatic)Naphthalene backbone
XRDDihedral angle: 55–60°Substituent spatial arrangement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.